16α-Hidroxiestrona

Descripción general

Descripción

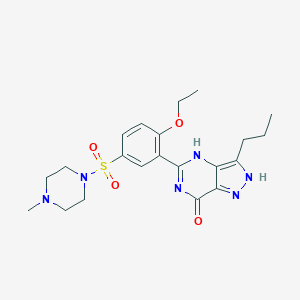

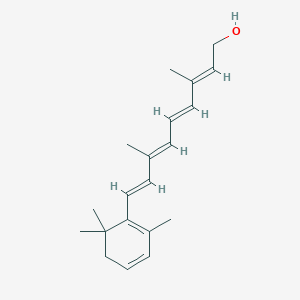

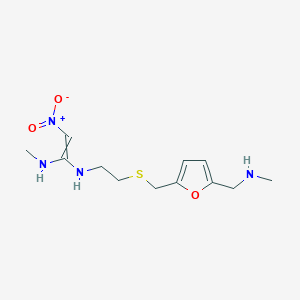

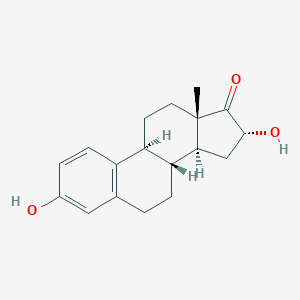

16.alfa.-hidroxi Estrona, también conocida como estra-1,3,5(10)-trieno-3,16.alfa.-diol-17-ona, es un estrógeno esteroideo endógeno y un metabolito principal de la estrona. Es un intermedio en la biosíntesis del estriol y es conocido por su potente actividad estrogénica .

Aplicaciones Científicas De Investigación

La 16.alfa.-hidroxi Estrona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio del metabolismo y la síntesis de estrógenos.

Biología: Sirve como compuesto modelo para estudiar la unión y actividad del receptor de estrógenos.

Industria: Se utiliza en la producción de productos farmacéuticos estrogénicos y terapias de reemplazo hormonal.

Mecanismo De Acción

La 16.alfa.-hidroxi Estrona ejerce sus efectos uniéndose a los receptores de estrógenos. A diferencia de otros estrógenos, su unión al receptor de estrógenos es covalente e irreversible . Esta unión conduce a la activación de elementos de respuesta a estrógenos en el ADN, lo que da como resultado la transcripción de genes sensibles a los estrógenos. Estos genes están involucrados en varios procesos fisiológicos, incluida la proliferación y diferenciación celular .

Compuestos similares:

Estrona: Otro estrógeno importante con actividad estrogénica similar pero menos potente.

Estriol: Un metabolito de 16.alfa.-hidroxi Estrona con una actividad estrogénica significativa.

Estradiol: El estrógeno natural más potente con mayor afinidad de unión a los receptores de estrógenos.

Singularidad: La 16.alfa.-hidroxi Estrona es única debido a su unión covalente e irreversible a los receptores de estrógenos, lo que la distingue de otros estrógenos como la estrona y el estriol . Esta propiedad de unión única contribuye a sus potentes y prolongados efectos estrogénicos.

Análisis Bioquímico

Biochemical Properties

16alpha-Hydroxyestrone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that the ratio of 16alpha-Hydroxyestrone to 2-hydroxyestrone may be involved in the pathophysiology of breast cancer . In terms of relative binding affinity for the rat uterine estrogen receptor, 16alpha-Hydroxyestrone showed 2.8% of the affinity of estradiol .

Cellular Effects

16alpha-Hydroxyestrone has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been linked to increased risk of prostate cancer (PC) and estrogen receptor (ER) had been expressed in prostate tissue .

Molecular Mechanism

16alpha-Hydroxyestrone exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of 16alpha-Hydroxyestrone to the estrogen receptor is reported to be covalent and irreversible .

Temporal Effects in Laboratory Settings

The effects of 16alpha-Hydroxyestrone change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

16alpha-Hydroxyestrone is involved in several metabolic pathways. It is a major metabolite of estrone and an intermediate in the biosynthesis of estriol .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 16.alfa.-hidroxi Estrona se puede sintetizar mediante la hidroxilación de la estrona. Este proceso implica el uso de enzimas citocromo P450, en particular CYP3A5, que es específica del seno . La reacción de hidroxilación normalmente requiere condiciones específicas, como la presencia de oxígeno y un cofactor adecuado como NADPH.

Métodos de producción industrial: La producción industrial de 16.alfa.-hidroxi Estrona implica la biotransformación de la estrona utilizando sistemas microbianos o enzimáticos. Este método se prefiere debido a su eficiencia y la capacidad de producir el compuesto en grandes cantidades con alta pureza .

Tipos de reacciones:

Oxidación: La 16.alfa.-hidroxi Estrona puede sufrir reacciones de oxidación para formar varios metabolitos oxidados.

Reducción: Puede reducirse para formar estriol, otro estrógeno potente.

Sustitución: Los grupos hidroxilo en las posiciones 3 y 16 pueden participar en reacciones de sustitución para formar derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Reactivos como el anhídrido acético se pueden utilizar para reacciones de acetilación.

Productos principales:

Oxidación: Metabolitos oxidados de 16.alfa.-hidroxi Estrona.

Reducción: Estriol.

Sustitución: Derivados acetilados de 16.alfa.-hidroxi Estrona.

Comparación Con Compuestos Similares

Estrone: Another major estrogen with similar but less potent estrogenic activity.

Estriol: A metabolite of 16.alpha.-hydroxy Estrone with significant estrogenic activity.

Estradiol: The most potent natural estrogen with higher binding affinity to estrogen receptors.

Uniqueness: 16.alpha.-hydroxy Estrone is unique due to its covalent and irreversible binding to estrogen receptors, which distinguishes it from other estrogens like estrone and estriol . This unique binding property contributes to its potent and prolonged estrogenic effects.

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOCIZJTELRQMF-QFXBJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901047947 | |

| Record name | 16alpha-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16a-Hydroxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-76-7 | |

| Record name | 16α-Hydroxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16alpha-Hydroxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene-3,16α-diol-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16.ALPHA.-HYDROXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY611949JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16a-Hydroxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 16alpha-Hydroxyestrone (16alpha-OHE1) and how does it differ from other estrogen metabolites?

A1: 16alpha-Hydroxyestrone is a metabolite of 17beta-estradiol, a primary estrogen hormone. Unlike 2-hydroxyestrone, another major metabolite considered less biologically active, 16alpha-OHE1 exhibits significant estrogenic activity. [, , , , , ] It can bind to estrogen receptors and exert effects on various tissues, including breast, bone, and uterus.

Q2: How does 16alpha-OHE1 interact with estrogen receptors?

A2: 16alpha-OHE1, similar to 17beta-estradiol, can bind to and activate estrogen receptors (ERs), particularly ERα, leading to downstream effects on gene transcription and cellular responses. [] Studies in MCF-7 and T47D breast cancer cells demonstrated that 16alpha-OHE1 displayed comparable or even greater mitogenic potency compared to 17beta-estradiol, highlighting its significant estrogenic activity. []

Q3: How does the route of administration influence the effects of 16alpha-OHE1?

A3: Research suggests that the route of 16alpha-OHE1 administration can influence its tissue-specific effects. While continuous subcutaneous release of 16alpha-OHE1 in ovariectomized rats demonstrated estrogen agonist activity on bone, it showed partial agonist activity on uterine tissue and lowered serum cholesterol. [] This highlights the complexity of 16alpha-OHE1's actions and the importance of considering different administration routes in research.

Q4: Is there a relationship between 16alpha-OHE1 and breast cancer risk?

A4: While some studies suggest a potential link between elevated 16alpha-OHE1 levels and increased breast cancer risk [, , , , , ], other research has not found a strong association. [, ] The relationship is complex and likely influenced by various factors, including individual variations in estrogen metabolism, genetics, and lifestyle. Further research is needed to fully understand the role of 16alpha-OHE1 in breast cancer development.

Q5: Can dietary factors influence the levels of 16alpha-OHE1?

A5: Yes, dietary factors can influence estrogen metabolism and potentially impact 16alpha-OHE1 levels. Studies have shown that:

- Soy consumption may increase the ratio of 2-hydroxyestrone to 16alpha-OHE1, potentially shifting estrogen metabolism toward a less estrogenic profile. [, , , ]

- Flaxseed supplementation has been associated with increased urinary 2-hydroxyestrone levels, but not 16alpha-OHE1, suggesting a potential shift in estrogen metabolism. []

- Prune consumption may decrease the excretion of 16alpha-OHE1, but this effect did not significantly alter the 2-hydroxyestrone to 16alpha-OHE1 ratio. []

- Seaweed supplementation, in conjunction with soy consumption, has shown potential to increase the ratio of 2-hydroxyestrone to 16alpha-OHE1. []

Q6: What are the implications of the opposing effects of 16alpha-OHE1 on bone and breast tissue?

A6: The dual nature of 16alpha-OHE1, acting as an estrogen agonist in bone while potentially increasing breast cancer risk, presents a challenge for therapeutic interventions. [, ] Developing strategies to selectively target its effects on different tissues is crucial. Further research is needed to fully understand the mechanisms underlying these tissue-specific actions and to explore potential therapeutic targets.

Q7: How is 16alpha-OHE1 measured in research studies?

A7: Various analytical methods are employed to measure 16alpha-OHE1 levels, including:

- Enzyme immunoassays (EIAs): Offer a rapid and cost-effective approach for measuring 16alpha-OHE1 in urine, but their sensitivity and reproducibility can vary. [, ]

- Gas chromatography-mass spectrometry (GC-MS): Considered the gold standard for estrogen metabolite quantification, providing high sensitivity and specificity. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

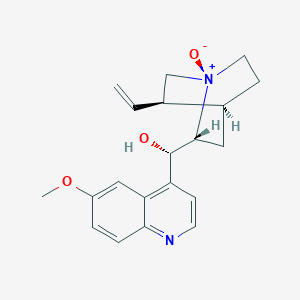

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)